molecular formula C8H14Cl2N4O B2432907 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride CAS No. 2059684-74-9

4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No. B2432907
M. Wt: 253.13
InChI Key: BQIFATKQCXUEBR-UHFFFAOYSA-N
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Description

“4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” is a chemical compound with the empirical formula C4H7N3 . It is also known as 1-Methyl-1H-pyrazol-4-amine . The compound appears as a dark brown or purple crystalline powder or lumps .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds in varying yields .


Molecular Structure Analysis

The molecular structure of “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” can be represented by the SMILES notation: CN1C=C(N)C=N1 . This indicates that the compound contains a pyrazole ring with a methyl group and an amino group attached to it.


Chemical Reactions Analysis

While specific chemical reactions involving “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” are not available, similar compounds have been used in various chemical reactions. For example, aminopyrazoles have been used in Buchwald–Hartwig amination reactions .


Physical And Chemical Properties Analysis

The compound is a liquid with a refractive index of n20/D 1.556. It has a boiling point of 45-80 °C/760 mmHg and a density of 1.141 g/mL at 25 °C. It is recommended to store the compound at a temperature of −20°C .

Scientific Research Applications

  • Structural Analysis : The compound has been used in the study of β-amino dicarbonyl compounds, focusing on their structural properties determined through spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data (Meskini et al., 2011).

  • Cyclisation Reactions : Research has explored the divergent cyclisations of similar compounds, particularly in the context of forming cyclic imide products, characterized by NMR and X-ray crystallography. This highlights the compound's relevance in organic synthesis and its potential in creating a range of heterocyclic structures (Smyth et al., 2007).

  • Drug Discovery : In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as selective brain penetrant PDE9A inhibitors, highlighting their application in the treatment of cognitive disorders. These studies involve the use of structure-based drug design and parallel synthetic chemistry (Verhoest et al., 2012).

  • Ultrasound-Promoted Synthesis : The compound's derivatives have been synthesized using ultrasound irradiation, demonstrating a rapid and efficient method for producing fused polycyclic structures, which are significant in various chemical and pharmaceutical applications (Nikpassand et al., 2010).

  • Antimicrobial and Anticancer Properties : Certain derivatives have been synthesized and characterized for their antimicrobial and anticancer activity, indicating the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).

  • Spectroscopic and Structural Investigations : Studies have been conducted on synthetic analogs of this compound to understand their vibrational and NMR spectra, which are essential for determining their structural and pharmaceutical properties (Kumar et al., 2020).

Safety And Hazards

The compound is classified as an Eye Irritant 2 and Skin Irritant 2. It is recommended to avoid eye and skin contact. In case of contact, rinse thoroughly with water. If skin irritation occurs, seek medical advice .

properties

IUPAC Name

4-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c1-11-5-7(3-10-11)12-4-6(9)2-8(12)13;;/h3,5-6H,2,4,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIFATKQCXUEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CC(CC2=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride

CAS RN

2059684-74-9
Record name 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride
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